molecular formula C15H22N4O2 B608318 Kdm5A-IN-1

Kdm5A-IN-1

Cat. No.: B608318
M. Wt: 290.36 g/mol
InChI Key: CXEXTVGTDZRKJS-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KDM5A-IN-1 is a potent, orally bioavailable inhibitor of the histone lysine demethylase 5 (KDM5) family, specifically targeting KDM5A, KDM5B, and KDM5C. This compound has shown significant potential in cancer research due to its ability to inhibit the demethylation of lysine 4 on histone H3 (H3K4), which plays a crucial role in gene expression regulation .

Mechanism of Action

Kdm5A-IN-1 works by inhibiting KDM5A, a histone demethylase. This inhibition leads to an increase in the methylation of histone 3 lysine 4 (H3K4), which can restore the expression of genes repressed on loss of KMT2D . This makes this compound a potential antitumor agent .

Chemical Reactions Analysis

Types of Reactions: KDM5A-IN-1 primarily undergoes interactions with its target enzymes rather than traditional chemical reactions like oxidation or reduction. Its primary mode of action involves binding to the active site of KDM5 enzymes, thereby inhibiting their demethylase activity .

Common Reagents and Conditions: The compound is typically used in biological assays under conditions that maintain its stability and activity. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH and ionic strength during assays .

Major Products Formed: The major product of the interaction between this compound and its target enzymes is the inhibition of demethylation activity, leading to an accumulation of methylated histones, which can alter gene expression patterns .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEXTVGTDZRKJS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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